molecular formula C19H18FNO2S B2852313 N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 1705275-84-8

N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2852313
CAS RN: 1705275-84-8
M. Wt: 343.42
InChI Key: RDFOHIDIXXLWKH-UHFFFAOYSA-N
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Description

“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . The compound also contains a fluorophenyl group and a methoxypropyl group attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide” is 221.251 . The IUPAC Standard InChI is InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9 (8)13-11 (14)10-6-3-7-15-10/h1-7H, (H,13,14) .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit antiviral properties . Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. This suggests that our compound could potentially be synthesized and tested for antiviral efficacy, particularly in the context of RNA and DNA viruses.

Anti-HIV Activity

The indole scaffold is also present in compounds that have been screened for anti-HIV activity . Given the structural affinity, N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide could be explored for its potential to inhibit HIV replication in acutely infected cells, contributing to the development of new anti-HIV medications.

STING Agonistic Activity

Benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized for their STING-agonistic activity . STING activation is crucial for innate immune responses and has implications in antitumor efficacy. The compound could be investigated for its ability to activate STING and its downstream pathways, which are vital for antitumor immunity and defense against infections.

Antitumor Activity

Thiophene derivatives are known for their antitumor properties . The presence of the thiophene moiety in our compound suggests that it could be synthesized and evaluated for its efficacy in inhibiting tumor growth and proliferation, potentially leading to new cancer therapies.

Anti-Inflammatory and Analgesic Effects

Compounds containing thiophene have been reported to possess anti-inflammatory and analgesic activities . This indicates that N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide could be valuable in the development of new drugs aimed at treating inflammatory conditions and pain management.

Antimicrobial Properties

Thiophene derivatives have also demonstrated antimicrobial effects . Research into the antimicrobial potential of our compound could lead to the discovery of new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern.

Kinase Inhibition

Thiophene-containing compounds have been utilized as kinase inhibitors . Kinases play a pivotal role in signaling pathways that regulate cell functions. Therefore, the compound could be explored for its potential to act as a kinase inhibitor, which may have applications in treating diseases like cancer and inflammatory disorders.

Material Science Applications

Beyond biomedical applications, thiophene derivatives have been used in material science, such as in the fabrication of light-emitting diodes (LEDs) . The unique properties of our compound could make it a candidate for investigation in the development of new materials with specific electronic or photonic characteristics.

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological activities . Future research may focus on the development of new synthesis methods and the exploration of their biological effects. It’s also crucial to conduct further studies on the safety and potential hazards of these compounds.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c1-19(23-2,14-8-4-5-9-15(14)20)12-21-18(22)17-11-13-7-3-6-10-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFOHIDIXXLWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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